2-Chloroethyl trityl ether

Description

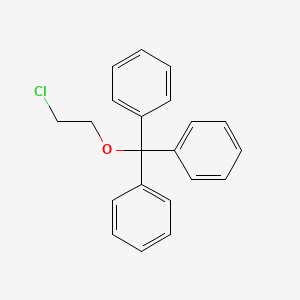

Structure

3D Structure

Properties

IUPAC Name |

[2-chloroethoxy(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFBBWOXLVTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924521 | |

| Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235-23-0 | |

| Record name | 1,1′,1′′-[(2-Chloroethoxy)methylidyne]tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 9178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9178 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-[(2-Chloroethoxy)methanetriyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the role of 2-chloroethyl trityl ether in organic chemistry

An In-depth Technical Guide: The Strategic Role of 2-Chloroethyl Trityl Ether in Modern Organic Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the trityl (triphenylmethyl, Tr) group has long been established as a cornerstone for the protection of hydroxyl functionalities, prized for its steric bulk and acid lability. This guide delves into a specific and versatile derivative, this compound (C₂₁H₁₉ClO). We will explore its dual functionality not only as a selective protecting group for primary alcohols but also as a reactive intermediate for subsequent molecular elaboration. This paper provides a comprehensive analysis of its underlying reaction mechanisms, field-proven experimental protocols, and strategic applications in complex syntheses, including pharmaceutical and oligonucleotide chemistry.

Introduction: The Trityl Group and its Functionalized Congener

The triphenylmethyl (trityl) group is a bulky protecting group predominantly used for primary alcohols, with which it forms trityl ethers.[1][2] Its significant steric hindrance allows for high selectivity in molecules containing multiple hydroxyl groups of differing substitution.[1][3] The core utility of the trityl group lies in its stability to a wide range of reaction conditions, including basic, nucleophilic, and oxidative environments, while being readily cleaved under mild acidic conditions.[4]

This compound represents a strategic evolution of the simple trityl protecting group. It retains the essential protective characteristics of the parent trityl group while incorporating a reactive 2-chloroethyl handle. This bifunctional nature allows chemists to first mask a reactive alcohol and then utilize the terminal chloride as an electrophilic site for introducing new linkages and functional groups, significantly expanding its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [2-chloroethoxy(diphenyl)methyl]benzene[5] |

| CAS Number | 1235-23-0[5] |

| Molecular Formula | C₂₁H₁₉ClO[5][6] |

| Molecular Weight | 322.8 g/mol [5] |

| Appearance | Grayish-white to yellowish solid[7] |

| Solubility | Insoluble in water; soluble in polar organic solvents[7] |

Core Chemistry: Mechanisms of Protection and Deprotection

Understanding the causality behind the application and removal of the trityl group is fundamental to its effective use. The stability of the triphenylmethyl cation is the central theme governing these transformations.[1]

Protection of Alcohols: An SN1-like Mechanism

The formation of a trityl ether is typically achieved by reacting an alcohol with trityl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N). The reaction is often accelerated by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][8]

The mechanism proceeds via an SN1-like pathway. The base facilitates the departure of the chloride ion, leading to the formation of a highly resonance-stabilized trityl cation. This carbocation is then intercepted by the nucleophilic alcohol. DMAP can act as a transfer catalyst by first reacting with trityl chloride to form a more reactive intermediate.[1]

Caption: Mechanism of alcohol protection using trityl chloride.

Deprotection: Acid-Catalyzed Cleavage

The removal of the trityl group is efficiently accomplished under acidic conditions.[1][9] This acid lability is a direct consequence of the exceptional stability of the trityl cation leaving group. The reaction can be performed with various Brønsted or Lewis acids.

The mechanism involves the protonation of the ether oxygen by a Brønsted acid (e.g., trifluoroacetic acid - TFA, or p-toluenesulfonic acid - TsOH), which makes the oxygen a better leaving group.[1] Subsequent fragmentation of the C-O bond releases the deprotected alcohol and the trityl cation. Lewis acids (e.g., BF₃·OEt₂) function similarly by coordinating to the ether oxygen, facilitating bond cleavage.[1] The resulting reactive trityl cation is often trapped by nucleophilic scavengers to prevent undesired side reactions with the substrate.[1]

Caption: Acid-catalyzed deprotection of a trityl ether.

Table 2: Orthogonality of Trityl vs. Other Alcohol Protecting Groups

| Protecting Group | Stable To | Labile To |

| Trityl (Tr) | Bases, Nucleophiles, H₂/Pd-C, Mild Oxidants | Strong Acids (TFA, HCl), Lewis Acids[1][8][9] |

| Benzyl (Bn) | Acids, Bases, Mild Oxidants/Reductants | Catalytic Hydrogenolysis (H₂/Pd-C)[3][10] |

| Silyl Ethers (TBS, TIPS) | Bases, Nucleophiles, Catalytic Hydrogenolysis | Acids, Fluoride sources (TBAF)[8] |

| MOM/THP | Bases, Nucleophiles, Reductants/Oxidants | Aqueous Acid[8][10] |

The Dual Role: this compound as a Synthetic Linchpin

The true power of this compound lies in its bifunctionality. Once an alcohol is protected, the chloroethyl moiety serves as a latent electrophile, enabling a range of synthetic transformations.

Synthetic Strategy: Protection Followed by Alkylation

This strategy allows for the sequential, controlled formation of two different bonds at a single hydroxyl site.

-

Protection: A primary alcohol in a multifunctional molecule is selectively protected with this compound.

-

Alkylation: The resulting molecule, now bearing a terminal chloride, is treated with a nucleophile (e.g., an amine, phenoxide, thiolate, or carboxylate). An SN2 reaction occurs at the chloroethyl terminus, forming a new covalent bond and tethering the nucleophilic species to the original substrate via a flexible ethyl ether linker.

-

Deprotection: The trityl group is removed under standard acidic conditions, regenerating the initial hydroxyl group, which is now available for further transformation if needed.

This workflow is invaluable for creating complex structures, such as linkers for antibody-drug conjugates, probes for biochemical assays, or key intermediates in pharmaceutical synthesis.

Caption: Synthetic workflow using this compound.

Applications in Radiolabeling and Bioconjugation

The chloroethyl group is an excellent handle for introducing radioisotopes. The synthesis of radiolabeled compounds is crucial for drug metabolism studies and in vivo imaging techniques like Positron Emission Tomography (PET).[11][12] For example, a precursor molecule can be protected with this compound, followed by reaction with a radiolabeled nucleophile, such as [¹⁸F]fluoride or a [¹¹C]methylamine derivative, in the final steps of a synthesis.[13] This late-stage introduction of the radioisotope is highly desirable due to the short half-lives of many PET isotopes.

This same principle applies to bioconjugation, where the chloroethyl group can react with nucleophilic residues on biomolecules (e.g., lysine or cysteine side chains) to form stable conjugates.

Field-Proven Experimental Methodologies

The following protocols are representative of standard laboratory procedures for the use of trityl-based reagents.

Protocol: Selective Protection of a Primary Alcohol

This procedure is adapted from standard practices in carbohydrate and nucleoside chemistry.[1]

-

Setup: To a solution of the polyol substrate (1.0 equiv.) in anhydrous pyridine (0.1 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

-

Reaction: Add trityl chloride (or this compound precursor) (1.1 equiv.) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding methanol (5 mL per mmol of substrate) and stir for 30 minutes.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trityl ether.

Protocol: Acid-Catalyzed Deprotection of a Trityl Ether

This procedure outlines a common method for trityl group removal.[1][9]

-

Setup: Dissolve the trityl-protected substrate (1.0 equiv.) in a suitable solvent mixture, such as dichloromethane/methanol (1:1, 0.05 M).

-

Reaction: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.2 equiv.) or 2-4% trifluoroacetic acid (TFA) in dichloromethane. Stir the mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC. The formation of the triphenylmethanol byproduct is often visible.

-

Quenching: Once the reaction is complete (typically 1-4 hours), quench by adding a saturated aqueous solution of NaHCO₃ or triethylamine until the mixture is neutral.

-

Work-up: Concentrate the mixture to remove the organic solvents. Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to separate the deprotected alcohol from triphenylmethanol.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern organic chemist. It masterfully combines the well-established benefits of the trityl protecting group—namely its steric bulk for selective protection of primary alcohols and its predictable acid lability—with the synthetic potential of an alkylating agent. This dual nature enables elegant and efficient synthetic strategies for the construction of complex molecules, the introduction of linkers and probes, and the late-stage functionalization required for radiolabeling. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is key to leveraging the full strategic potential of this valuable reagent.

References

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloroethyl Ethyl Ether: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C21H19ClO). Retrieved from [Link]

-

Khorana, H. G. (n.d.). Chemical Synthesis of Oligonucleotides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link]

-

ChemWhat. (n.d.). What is 2-Chlorotrityl Chloride used for in organic synthesis and pharmaceutical chemistry?. Retrieved from [Link]

-

SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloroethyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.

-

MDPI. (n.d.). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Retrieved from [Link]

-

Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Retrieved from [Link]

-

Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.13. Retrieved from [Link]

-

Sciencemadness.org. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

-

PubMed. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4286-4302. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene, (2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

-

Semantic Scholar. (1991). Solid phase synthesis of oligoribonucleotides by the phosphoramidite approach using 2'-O-1-(2-chloroethoxy)ethyl protection. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]

-

PharmaCompass. (n.d.). 2-Chloroethyl ethyl ether | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of oligonucleotides containing N-3-chloroethylthymidine.... Retrieved from [Link]

-

PubMed Central. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 5. This compound | C21H19ClO | CID 222628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C21H19ClO) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. moravek.com [moravek.com]

- 12. moravek.com [moravek.com]

- 13. Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloroethyl Trityl Ether: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-chloroethyl trityl ether, a bifunctional reagent significant in modern organic synthesis. We will delve into its chemical architecture, physicochemical properties, synthesis protocols, and its primary application as a specialized protecting group for alcohols. The narrative is structured to provide not just procedural steps but the underlying chemical principles and field-proven insights essential for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

This compound, systematically named [2-chloroethoxy(diphenyl)methyl]benzene, is an organic compound that merges two key functional motifs: the sterically demanding triphenylmethyl (trityl) group and a reactive 2-chloroethyl chain. The trityl group is a cornerstone in the protection of primary alcohols, prized for its steric bulk which allows for selective protection, and its lability under acidic conditions which permits mild deprotection.[1][2][3][4] The presence of the chloroethyl moiety introduces a second point of reactivity, allowing for subsequent alkylation reactions. This dual functionality makes it a versatile tool for complex multi-step syntheses, particularly in carbohydrate and nucleoside chemistry.

Chemical Structure and Physicochemical Properties

The unique reactivity and utility of this compound are direct consequences of its molecular structure.

Molecular Structure

The molecule consists of a central quaternary carbon atom bonded to three phenyl rings (the trityl group) and an ether oxygen, which is in turn connected to a 2-chloroethyl group. The immense steric hindrance imparted by the three phenyl rings is the defining feature, dictating its selectivity for protecting sterically unhindered primary alcohols.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These data are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| IUPAC Name | [2-chloroethoxy(diphenyl)methyl]benzene | [5] |

| CAS Number | 1235-23-0 | [5][6] |

| Molecular Formula | C₂₁H₁₉ClO | [5][7] |

| Molecular Weight | 322.8 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Boiling Point | 424.7 ± 40.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 204.1 ± 21.2 °C | [6] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reaction of trityl chloride with 2-chloroethanol.[6][8] The choice of base and solvent is crucial for achieving high yields and purity.

Synthetic Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8] The rationale behind each step is provided to ensure a robust and reproducible outcome.

Materials:

-

Trityl chloride (1.0 eq)

-

2-Chloroethanol (2.0 eq)

-

Anhydrous Pyridine (solvent)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)

-

Chloroform or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

n-Hexane (for crystallization)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve trityl chloride (1.0 eq) and DMAP (0.1 eq) in anhydrous pyridine.

-

Expert Insight: The use of anhydrous pyridine is critical. It serves as both the solvent and the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[1] DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a more reactive trityl-pyridinium intermediate.[1][2]

-

-

Addition of Alcohol: To the stirring solution, add 2-chloroethanol (2.0 eq) dropwise at room temperature. The excess alcohol helps to ensure the complete consumption of the more valuable trityl chloride.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting trityl chloride is consumed.

-

Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously add cold deionized water to quench any remaining reactive species and precipitate the pyridinium hydrochloride salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform or dichloromethane (3x). The organic layers are combined.

-

Expert Insight: Chloroform is an effective solvent for extracting the hydrophobic product from the aqueous pyridine/water mixture.

-

-

Washing: Wash the combined organic layers with water (3x) to remove residual pyridine and salts. A dilute copper sulfate wash can also be used to remove the last traces of pyridine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by crystallization. Add n-hexane to the residue to induce crystallization. The solid product is then collected by vacuum filtration and washed with cold n-hexane.[8] This typically yields the product as a white solid with high purity.

Reaction Mechanism: The Role of the Trityl Cation

The protection of an alcohol with trityl chloride does not proceed via a simple SN2 pathway due to the immense steric hindrance at the central carbon. Instead, the mechanism is SN1-like, facilitated by the extraordinary stability of the triphenylmethyl (trityl) carbocation.

Caption: Catalytic mechanism for trityl protection of alcohols.

The Lewis basic DMAP first attacks the trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate readily dissociates to form the resonance-stabilized trityl cation. The alcohol then acts as a nucleophile, attacking the carbocation. Finally, the pyridine base removes the proton from the oxonium ion to yield the neutral trityl ether product.[1]

Applications in Synthesis: Protection and Deprotection

The primary role of this compound is as a protecting group for primary alcohols.

Protection Strategy

The trityl group is exceptionally useful for the selective protection of primary hydroxyl groups in poly-functional molecules like carbohydrates and nucleosides. Its large size prevents it from reacting with more sterically hindered secondary or tertiary alcohols.[1][4] The resulting trityl ether is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it compatible with many subsequent synthetic transformations.[3][9]

Deprotection Strategies

The key advantage of the trityl group is its facile removal under mild acidic conditions.[1] This orthogonality allows for selective deprotection without disturbing other acid-sensitive (e.g., silyl ethers) or base-labile protecting groups.

Common Deprotection Reagents:

-

Brønsted Acids: 80% acetic acid, formic acid, or catalytic trifluoroacetic acid (TFA) are commonly used.[1][10]

-

Lewis Acids: Antimony trichloride (SbCl₃) and other mild Lewis acids can also effect cleavage.[10]

-

Other Methods: In some cases, catalytic hydrogenation can also cleave the trityl ether.[4] A method using lithium chloride in methanol has also been reported as a mild and inexpensive alternative.[11]

Deprotection Protocol (Acid-Catalyzed)

This protocol describes a general procedure for the acidic cleavage of a trityl ether.[1]

Procedure:

-

Dissolve the trityl-protected compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add cold formic acid (97+%) and stir for 3-5 minutes.

-

Expert Insight: The reaction is typically very fast. Close monitoring by TLC is essential to prevent potential side reactions with other acid-sensitive functionalities. The deep yellow color of the trityl cation is often a visual indicator of the reaction's progress.

-

-

Quench the reaction by adding a cold base (e.g., saturated sodium bicarbonate solution) or by evaporating the volatile acid under high vacuum.

-

Perform an aqueous workup. The triphenylcarbinol byproduct is often insoluble in water and can be removed by filtration or extraction into a nonpolar solvent.[1]

Deprotection Mechanism

The deprotection mechanism is the reverse of the final steps of the protection reaction, initiated by protonation of the ether oxygen.

Caption: Acid-catalyzed deprotection of a trityl ether.

Protonation of the ether oxygen by an acid makes it a good leaving group. The C-O bond cleaves to release the deprotected alcohol and the highly stable trityl cation. This cation is electrophilic and can potentially react with other nucleophiles in the mixture. Therefore, a nucleophilic scavenger like water, triethylsilane, or 2-methyl-2-butene is often added to trap the cation and prevent undesired side reactions.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (Trityl): Complex multiplet around δ 7.2-7.5 ppm (15H). - Methylene Protons (-O-CH₂-): Triplet around δ 3.7-3.9 ppm (2H). - Methylene Protons (-CH₂-Cl): Triplet around δ 3.4-3.6 ppm (2H). (Shifts are estimated based on similar structures[12][13][14]). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals between δ 127-145 ppm. - Quaternary Carbon (C(Ph)₃): Signal around δ 86-88 ppm. - Ether Methylene (-O-CH₂-): Signal around δ 68-70 ppm. - Chloro Methylene (-CH₂-Cl): Signal around δ 41-43 ppm. (Shifts are estimated based on similar structures[15]). |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (322.8 g/mol ) may be observed, along with its isotopic pattern for one chlorine atom. - Major Fragment: A prominent peak at m/z = 243, corresponding to the stable trityl cation [C(Ph)₃]⁺.[5][7] |

| Infrared (IR) | - Aromatic C-H Stretch: ~3050-3100 cm⁻¹. - Aliphatic C-H Stretch: ~2850-3000 cm⁻¹. - C-O Ether Stretch: Strong band around 1050-1150 cm⁻¹. - C-Cl Stretch: ~650-800 cm⁻¹. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its constituent parts: a chlorinated hydrocarbon and an aromatic ether. Related compounds like bis(2-chloroethyl) ether are classified as hazardous.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[16][20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[16][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a highly valuable and strategic reagent in organic synthesis. Its architecture provides a robust, sterically selective protecting group for primary alcohols that is stable to a wide array of reaction conditions yet can be removed with exceptional mildness. The integral chloroethyl chain offers a secondary handle for further molecular elaboration. A thorough understanding of its properties, reaction mechanisms, and handling protocols, as detailed in this guide, empowers researchers to leverage its full potential in the synthesis of complex target molecules.

References

-

Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloroethyl monomethoxytrityl ether. Retrieved from [Link]

-

Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Accepted Manuscript. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222628, this compound. Retrieved from [Link]

-

Renck, D., et al. (2006). Mild, Efficient, and Selective Cleavage of Trityl Ethers with Antimony Trichloride. Synthetic Communications, 36(16), 2335-2341. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloroethyl Ethyl Ether: Properties, Applications, and Manufacturing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C21H19ClO). Retrieved from [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Chloroethyl Triphenylmethyl ether | CAS#:1235-23-0. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroethyl Ethyl Ether, 98+%. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity 2-Chloroethyl Ethyl Ether: Technical Specifications and Applications. Retrieved from [Link]

-

NIST. (n.d.). Bis(2-chloroethyl) ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses. Retrieved from [Link]

-

Sciencemadness.org. (2011, October 3). Preparation of bis(2-chloroethyl) ether. Retrieved from [Link]

- Google Patents. (n.d.). CN1223996A - The preparation method of two (2-chloroethyl) ethers.

-

U.S. Department of Agriculture. (n.d.). Preparation and purification of 2-chloroethyl vinyl ether, copolymers of 2-chloroethyl vinyl ether and ethyl acrylate. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2012, July 18). Method for Activation and Recycling of Trityl Resins. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloroethyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Comptes Rendus Chimie. (2014). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis(chloroethyl) ether. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]

-

SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloroethyl ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Ethene, (2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactive trityl derivatives: Stabilised carbocation mass-tags for life sciences applications. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. This compound | C21H19ClO | CID 222628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloroethyl Triphenylmethyl ether | CAS#:1235-23-0 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C21H19ClO) [pubchemlite.lcsb.uni.lu]

- 8. prepchem.com [prepchem.com]

- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 10. tandfonline.com [tandfonline.com]

- 11. rua.ua.es [rua.ua.es]

- 12. 2-Chloroethyl ethyl ether(628-34-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Chloroethyl vinyl ether(110-75-8) 13C NMR [m.chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. tcichemicals.com [tcichemicals.com]

Navigating Chemical Identities: A Technical Guide to CAS Numbers 1235-23-0 and 1189686-07-4

An Important Note on Chemical Identification: In the field of chemical research and development, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. An initial query for the properties and hazards of "1-Naphthyl-d7-methylamine" associated with CAS number 1235-23-0 has revealed a critical discrepancy. Authoritative chemical databases consistently identify CAS 1235-23-0 as 2-Chloroethyl Triphenylmethyl ether . The deuterated compound, N-(1-Naphthyl-d7-methyl)methylamine , is correctly assigned the CAS number 1189686-07-4 .

This guide will address this ambiguity by providing a comprehensive technical overview of both chemical entities, organized by their correct CAS numbers. This approach ensures scientific accuracy and provides valuable, distinct information for researchers, scientists, and drug development professionals.

Part 1: An In-Depth Technical Guide to 2-Chloroethyl Triphenylmethyl ether (CAS 1235-23-0)

Introduction and Core Properties

2-Chloroethyl Triphenylmethyl ether, also known as ((2-Chloroethoxy)methanetriyl)tribenzene, is a chlorinated organic compound featuring the bulky trityl protecting group.[1][2][3] This structural feature is key to its utility in organic synthesis, primarily in the protection of hydroxyl groups.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 2-Chloroethyl Triphenylmethyl ether is presented below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C21H19ClO | [1][4] |

| Molecular Weight | 322.83 g/mol | [1][4] |

| Boiling Point | 424.7 ± 40.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm3 | [1] |

| Flash Point | 204.1 ± 21.2 °C | [1] |

| Refractive Index | 1.588 | [1] |

| LogP | 6.84 | [1] |

Synthesis and Reactivity

2-Chloroethyl Triphenylmethyl ether can be synthesized from precursors such as Triphenylmethyl chloride and 2-Chloroethanol.[1] Its reactivity is dominated by the trityl group, which can be cleaved under acidic conditions, and the chloroethyl moiety, which can participate in nucleophilic substitution reactions.

Hazard Analysis and Safe Handling Protocols

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloroethyl Triphenylmethyl ether is reported as not meeting the criteria for hazard classification.[4] However, as with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn.[5][6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or aerosols.[5]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

-

In case of skin contact: Wash off with soap and plenty of water.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Experimental Workflow: Safe Handling

The following diagram outlines a standard workflow for the safe handling of 2-Chloroethyl Triphenylmethyl ether in a laboratory setting.

Part 2: An In-Depth Technical Guide to N-(1-Naphthyl-d7-methyl)methylamine (CAS 1189686-07-4)

Introduction and Core Properties

N-(1-Naphthyl-d7-methyl)methylamine is a deuterated stable isotope of N-Methyl-1-naphthalenemethanamine.[7][8][9] Its primary application is in research, particularly as an internal standard in analytical techniques such as mass spectrometry for the quantification of its non-deuterated counterpart or related compounds.[10]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of N-(1-Naphthyl-d7-methyl)methylamine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H6D7N | [7][8] |

| Molecular Weight | 178.28 g/mol | [7][8] |

| Appearance | Brown Oil | [7][8] |

| Storage | 2-8°C Refrigerator | [7] |

| Unlabelled CAS Number | 14489-75-9 | [9] |

Synthesis and Reactivity

The synthesis of the non-deuterated analogue, N-methyl-1-naphthalenemethanamine, typically involves the reaction of 1-chloromethylnaphthalene with methylamine.[11] The deuterated version would be synthesized using deuterated starting materials. The reactivity of this compound is characteristic of a secondary amine.

Hazard Analysis and Safe Handling Protocols

Given these potential hazards, strict safety protocols are mandatory.

Mandatory Safety Precautions:

-

Engineering Controls: All work must be conducted in a certified chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

In case of skin contact: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[12][14]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[12][14]

Experimental Protocol: Preparation of a Standard Solution for Analytical Use

The following is a detailed, step-by-step methodology for the preparation of a standard solution of N-(1-Naphthyl-d7-methyl)methylamine for use in a research setting.

-

Preparation: Don all required PPE (gloves, safety goggles, lab coat) and perform all subsequent steps within a chemical fume hood.

-

Tare the Balance: Place a clean, dry vial on an analytical balance and tare the weight.

-

Weigh the Compound: Using a clean spatula, carefully transfer a small amount of N-(1-Naphthyl-d7-methyl)methylamine (as it is an oil, this would be done by weighing the vial before and after adding the substance with a pipette) into the tared vial. Record the exact weight.

-

Dissolution: Add a precise volume of a suitable solvent (e.g., methanol, acetonitrile) to the vial to achieve the desired concentration for a stock solution.

-

Homogenization: Cap the vial securely and vortex or sonicate until the compound is completely dissolved.

-

Serial Dilutions: Perform serial dilutions from the stock solution to prepare working standards of lower concentrations as required for the analytical method.

-

Storage: Store all solutions at the recommended temperature (2-8°C) in properly labeled, sealed vials.[7]

Visualization of Hazard Communication

The following diagram illustrates the relationship between the compound's potential hazards and the required safety measures.

Sources

- 1. 2-Chloroethyl Triphenylmethyl ether | CAS#:1235-23-0 | Chemsrc [chemsrc.com]

- 2. Chlorinated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 3. 1235-23-0|((2-Chloroethoxy)methanetriyl)tribenzene|BLD Pharm [bldpharm.com]

- 4. 2-Chloroethyl trityl ether | C21H19ClO | CID 222628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. fishersci.ca [fishersci.ca]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. N-(1-Naphthyl-d7-methyl)methylamine | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 12. westliberty.edu [westliberty.edu]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

The Trityl Ether: From a Radical Discovery to an Indispensable Tool in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The trajectory of organic synthesis is marked by pivotal discoveries that have fundamentally altered the way chemists approach the construction of complex molecules. Few innovations have demonstrated the enduring utility and versatility of the triphenylmethyl (trityl) group. Born from an unexpected observation in the study of free radicals, the trityl group evolved into a cornerstone of protecting group chemistry, enabling countless advances in the fields of carbohydrate, nucleoside, and polypeptide synthesis. This guide delves into the discovery and profound significance of trityl ethers, offering a technical exploration of their mechanism, application, and the nuanced control afforded by their substituted derivatives. As we navigate from the foundational principles to field-proven protocols, the causality behind experimental choices will be illuminated, providing a comprehensive resource for both seasoned researchers and those new to the art of chemical synthesis.

A Serendipitous Beginning: The Discovery of the Triphenylmethyl Radical

The story of the trityl group begins not with ethers, but with a landmark discovery that challenged the prevailing theories of chemical bonding. In 1900, Moses Gomberg, a professor at the University of Michigan, was attempting to synthesize the sterically hindered hydrocarbon hexaphenylethane.[1][2] His experiment involved the reaction of triphenylmethyl chloride with zinc in benzene.[3][4] Instead of the expected inert hydrocarbon, Gomberg observed the formation of a highly reactive substance that readily reacted with oxygen and iodine.[3][4]

Through meticulous experimentation, Gomberg correctly concluded that he had synthesized the first persistent free radical: the triphenylmethyl radical, often shortened to the trityl radical.[3][5] This discovery was revolutionary, as it demonstrated that carbon could exist in a stable, trivalent state, a concept that was initially met with skepticism but ultimately laid the foundation for the field of radical chemistry.[2][6] The University of Michigan commemorated this discovery with a National Historic Chemical Landmark in 2000, a century after Gomberg's seminal paper.[1]

The Evolution to a Protecting Group: The Genesis of Trityl Ethers

The inherent properties of the trityl group—its steric bulk and the stability of the corresponding triphenylmethyl cation—were not lost on the burgeoning field of organic synthesis. While Gomberg's work focused on the radical, it was the facility with which the trityl cation could be formed and its subsequent reactions that paved the way for its use as a protective shield for functional groups.

The trityl group was soon adopted as a robust protecting group for primary alcohols, forming trityl ethers.[7] Its significant steric hindrance allows for the highly selective protection of primary hydroxyl groups in the presence of more sterically crowded secondary and tertiary alcohols.[7][8] This attribute proved to be particularly transformative in carbohydrate chemistry, where the selective functionalization of poly-hydroxylated molecules is a central challenge.[9] The introduction of the bulky, hydrophobic trityl group not only directs reactivity but also aids in purification by increasing the solubility of polar carbohydrates in organic solvents and often inducing crystallinity.[9]

The Chemistry of Protection and Deprotection

The utility of any protecting group lies in the efficiency of its introduction and the selectivity of its removal. Trityl ethers excel in this regard, with well-understood mechanisms governing their formation and cleavage.

Tritylation: An SN1 Pathway to Protection

The formation of a trityl ether, or tritylation, is typically achieved by reacting an alcohol with trityl chloride (TrCl) in the presence of a base, such as pyridine.[10][11] The reaction proceeds via an SN1 mechanism , a critical point of understanding. A direct SN2 attack by the alcohol on the quaternary carbon of trityl chloride is sterically impossible.[12] Instead, the reaction is initiated by the dissociation of trityl chloride to form the highly stable trityl carbocation. This stability is derived from the extensive resonance delocalization of the positive charge across the three phenyl rings. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is subsequently deprotonated by the base to yield the final trityl ether.

The catalytic use of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[] DMAP functions as a more potent nucleophilic catalyst than pyridine, forming a highly reactive N-tritylpyridinium intermediate, which is then more readily attacked by the alcohol.[7][]

Detritylation: Acid-Catalyzed Cleavage

The removal of the trityl group is its defining feature: it is stable to basic, oxidative, and reductive conditions but is readily cleaved by mild acids.[14][15] This orthogonality is crucial in multi-step syntheses.[16] Deprotection, or detritylation, is the reverse of the SN1 protection mechanism. The ether oxygen is first protonated by an acid (e.g., trifluoroacetic acid (TFA), formic acid, or acetic acid), making it a good leaving group.[10] The C-O bond then cleaves to release the alcohol and the stable trityl cation, which is subsequently quenched by a nucleophile or scavenger in the medium.[10]

The Trityl Family: A Spectrum of Acid Lability

A significant advancement in trityl chemistry was the development of substituted derivatives, which allows for the fine-tuning of the protecting group's acid lability. The introduction of electron-donating methoxy groups at the para positions of the phenyl rings enhances the stability of the trityl cation, thereby increasing the rate of acid-catalyzed cleavage. This has given rise to a family of trityl groups with a graduated range of sensitivities.

-

Trityl (Tr): The parent group, requiring moderately strong acidic conditions for removal.

-

Monomethoxytrityl (MMT): With one methoxy group, it is significantly more acid-labile than Tr.

-

Dimethoxytrityl (DMT): With two methoxy groups, it is highly acid-labile and is the standard for 5'-hydroxyl protection in automated oligonucleotide synthesis.[4][17]

-

Trimethoxytrityl (TMT): The most acid-labile of the common series, removed under very mild acidic conditions.

A study on the hydrolysis of substituted trityl-protected uridines in 80% acetic acid demonstrated this relationship quantitatively. The introduction of each successive para-methoxy group increases the rate of deprotection by approximately an order of magnitude.[12]

| Protecting Group | Abbreviation | Structure of Cation | Relative Rate of Hydrolysis (Approx.) | Typical Deprotection Conditions |

| Trityl | Tr | (C₆H₅)₃C⁺ | 1 | HCOOH, 97% |

| Monomethoxytrityl | MMT | (p-CH₃OC₆H₄)(C₆H₅)₂C⁺ | ~10 | 80% AcOH, 2h |

| Dimethoxytrityl | DMT | (p-CH₃OC₆H₄)₂(C₆H₅)C⁺ | ~100 | 80% AcOH, 15 min; 3% TCA in DCM |

| Trimethoxytrityl | TMT | (p-CH₃OC₆H₄)₃C⁺ | ~1000 | 80% AcOH, 1 min |

Table 1: Comparison of Common Trityl Protecting Groups. Relative rates are based on studies in 80% acetic acid.[12]

This tunable lability allows chemists to devise sophisticated orthogonal protection strategies, selectively removing one type of trityl group while another remains intact, or removing a trityl group in the presence of other acid-sensitive functionalities like tert-butyloxycarbonyl (Boc) groups.

Cornerstone Applications in Synthesis

The unique properties of trityl ethers have made them indispensable in several areas of complex molecule synthesis.

Carbohydrate Chemistry

In carbohydrate chemistry, the primary hydroxyl group (typically at the 6-position of a hexopyranoside) is the most sterically accessible. The bulky trityl group reacts preferentially at this position, leaving the secondary hydroxyls available for further transformation. This regioselectivity is a foundational strategy for the synthesis of complex oligosaccharides and glycoconjugates.[1][8][9]

Solid-Phase Oligonucleotide Synthesis

Perhaps the most impactful application of the trityl family is the use of the dimethoxytrityl (DMT) group in automated solid-phase DNA and RNA synthesis.[3][6] The synthesis cycle relies on the acid-labile nature of the DMT group to control the stepwise addition of nucleotide monomers. The 5'-hydroxyl of each incoming phosphoramidite monomer is protected with a DMT group.[18] The synthesis proceeds in a 3' to 5' direction on a solid support.[3]

The four-step cycle is as follows:

-

Detritylation: The DMT group on the support-bound nucleotide is removed with an acid (e.g., trichloroacetic acid in dichloromethane), exposing the free 5'-hydroxyl group.[3][19]

-

Coupling: The next DMT-protected phosphoramidite monomer is activated and couples with the free 5'-hydroxyl group.[3][20]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences.[20]

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[5]

This cycle is repeated until the desired oligonucleotide sequence is assembled. The vibrant orange color of the released DMT cation during the detritylation step also serves as a convenient real-time indicator of coupling efficiency.[1]

Field-Proven Experimental Protocols

The following protocols are representative of standard procedures for the protection and deprotection of alcohols using trityl groups.

Protocol 1: Selective 6-O-Tritylation of Methyl α-D-Glucopyranoside[1]

This protocol demonstrates the selective protection of a primary alcohol in a carbohydrate.

-

Materials:

-

Methyl α-D-glucopyranoside (1.0 eq)

-

Anhydrous Pyridine

-

Trityl Chloride (TrCl, 1.2 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst)

-

Methanol, Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

-

-

Procedure:

-

Dissolve methyl α-D-glucopyranoside in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add DMAP followed by trityl chloride to the stirred solution at room temperature.

-

Allow the reaction to stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 6-O-trityl-α-D-glucopyranoside.

-

Protocol 2: Detritylation using Formic Acid[12]

This protocol describes a mild Brønsted acid-catalyzed deprotection.

-

Materials:

-

Tritylated substrate (e.g., product from Protocol 1)

-

Formic Acid (97%)

-

Dioxane, Ethanol, Diethyl Ether, Water

-

-

Procedure:

-

Treat the tritylated compound (1.0 eq) with cold formic acid (e.g., 3 mL for 0.4 mmol of substrate) for 3-5 minutes.

-

Remove the formic acid under high vacuum at room temperature.

-

Co-evaporate the residual gum twice with dioxane to remove traces of formic acid.

-

Further co-evaporate the residue with ethanol and then diethyl ether.

-

Extract the final residue with warm water to dissolve the deprotected alcohol. The insoluble triphenylcarbinol byproduct can be removed by filtration.

-

Evaporate the aqueous filtrate in vacuo to yield the purified deprotected alcohol.

-

Protocol 3: Post-Purification Detritylation of a DMT-ON Oligonucleotide[5]

This protocol is for removing the final DMT group from a purified oligonucleotide.

-

Materials:

-

Lyophilized, HPLC-purified DMT-on oligonucleotide

-

80% Aqueous Acetic Acid (v/v)

-

3 M Sodium Acetate solution

-

Cold Ethanol

-

-

Procedure:

-

Dissolve the lyophilized DMT-on oligonucleotide in 80% aqueous acetic acid (e.g., 30 µL per ODU).

-

Vortex the mixture and let it stand at room temperature for 20-30 minutes.

-

Add 3 M sodium acetate solution (e.g., 5 µL per ODU) to neutralize the acid.

-

Add cold absolute ethanol (e.g., 100 µL per ODU) to precipitate the detritylated oligonucleotide.

-

Vortex the mixture and place it at -20°C for at least 30 minutes.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the oligonucleotide.

-

Carefully decant the supernatant, which contains the dimethoxytritanol byproduct.

-

Wash the pellet with cold 70% ethanol, centrifuge again, and decant.

-

Dry the final oligonucleotide pellet under vacuum.

-

Conclusion

From its unexpected discovery as the first stable organic radical to its indispensable role in the synthesis of life's building blocks, the trityl group represents a remarkable journey of scientific insight and application. The steric bulk and tunable acid lability of trityl ethers provide chemists with a powerful and reliable tool for the selective manipulation of primary alcohols. The development of the methoxy-substituted trityl family, particularly the DMT group, was a critical enabling technology for the automation of DNA and RNA synthesis, a process that has revolutionized molecular biology and drug development. The principles and protocols outlined in this guide underscore the enduring legacy and continued significance of trityl ethers as a master key for unlocking synthetic challenges.

References

-

American Chemical Society. Moses Gomberg and the Discovery of Organic Free Radicals. [Link][1][2]

-

American Chemical Society. Triphenylmethyl radical. [Link][3]

-

Invention & Technology Magazine. Discovery of Organic Free Radicals by Moses Gomberg. [Link][6]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link][6][10][12]

-

International Research Journal of Pure and Applied Chemistry. Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. [Link][21]

-

ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link][19]

-

PMC - NIH. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link][8]

-

Morressier. Green synthesis of trityl ether tosylate of glycols and diols. [Link][14][15]

-

VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link][16]

-

Smith, M., Rammler, D., Goldberg, I. and Khorana, H. (1962), Studies on Polynucleotides. XIV. The Preparation of 5'-O-Trityl- and -Monomethoxytrityl-2'-O-acetyl-uridine and Their Use in the Synthesis of a Diribonucleoside Phosphate. Journal of the American Chemical Society, 84: 430-440. [Link]

-

ACS Omega. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

PubMed. Recent applications of bifunctional trityl groups. [Link][22]

Sources

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. academic.oup.com [academic.oup.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. total-synthesis.com [total-synthesis.com]

- 14. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Green synthesis of trityl ether tosylate of glycols and diols [morressier.com]

- 16. Tritylamines [organic-chemistry.org]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. journalirjpac.com [journalirjpac.com]

- 19. shimadzu.com [shimadzu.com]

- 20. Phosphoramidite Chemistry [eurofinsgenomics.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Chloroethyl Trityl Ether: A Bifunctional Protecting Group with an Internal Deprotection Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic deployment of protecting groups are paramount to achieving desired molecular architectures. The trityl group, with its inherent steric bulk, has long been a reliable choice for the selective protection of primary alcohols. This guide delves into a specialized variant, the 2-chloroethyl trityl ether, which retains the advantageous properties of the parent trityl group while introducing a latent, alternative deprotection pathway. This bifunctionality offers synthetic chemists a greater degree of flexibility and orthogonality in their protection strategies. As a Senior Application Scientist, this guide aims to provide not just a procedural overview, but a deep mechanistic understanding of the this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

The Trityl Group: A Foundation of Steric Selectivity

The triphenylmethyl (trityl, Tr) group is a cornerstone in the protection of primary alcohols, a preference dictated by its significant steric hindrance.[1] The protection reaction typically proceeds via an SN1-like mechanism, where trityl chloride, in the presence of a base such as pyridine, dissociates to form a highly stable trityl cation.[2] This bulky electrophile then preferentially reacts with the less sterically encumbered primary hydroxyl group.

Mechanism of Trityl Protection

The protection of an alcohol with trityl chloride is not a direct SN2 displacement. Instead, it involves the formation of the trityl carbocation, a species stabilized by the delocalization of the positive charge across the three phenyl rings.

Caption: SN1-like mechanism for the protection of an alcohol with trityl chloride.

Deprotection of Trityl Ethers

The cleavage of the trityl ether is typically achieved under acidic conditions, which again leverages the exceptional stability of the trityl cation.[2] Both Brønsted acids (e.g., trifluoroacetic acid, formic acid) and Lewis acids (e.g., boron trifluoride etherate) are effective.[2][3]

The 2-Chloroethyl Moiety: Introducing a Latent Reactivity

The incorporation of a 2-chloroethyl group onto the trityl ether introduces a fascinating dimension to its chemistry. While the standard acid-labile deprotection remains a viable option, the presence of the chlorine atom at the β-position to the ether oxygen opens the door to an alternative deprotection mechanism mediated by neighboring group participation, also known as anchimeric assistance.[4]

Synthesis of this compound

The synthesis of this compound follows the general principle of trityl protection, utilizing 2-chloroethanol as the alcohol component.

Experimental Protocol: Synthesis of 2-Chloroethyl Monomethoxytrityl Ether

A specific example for a substituted trityl ether provides a reliable synthetic template.

| Step | Procedure |

| 1. | 2-Chloroethanol (2.0 eq.) and monomethoxytrityl chloride (1.0 eq.) are stirred in pyridine at room temperature for 3 hours. |

| 2. | Cold water is added to the reaction mixture, which is then stirred for an additional 30 minutes. |

| 3. | The mixture is extracted with chloroform, and the organic layer is washed with water. |

| 4. | The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. |

| 5. | The residue is crystallized from n-hexane to yield the final product. |

Adapted from PrepChem.[5]

The Dual Nature of Deprotection

The this compound can be deprotected through two distinct pathways, offering valuable orthogonality in complex synthetic sequences.

-

Acid-Catalyzed Cleavage: This is the standard deprotection method for trityl ethers, proceeding via the formation of the stable trityl cation.

-

Neighboring Group Participation: This alternative pathway is triggered under conditions that facilitate an intramolecular reaction involving the chloroethyl group.

Mechanism of Action: The Role of Anchimeric Assistance in Deprotection

The concept of anchimeric assistance is central to understanding the unique reactivity of the this compound.[4] In this mechanism, a neighboring group participates in a substitution reaction, often leading to an enhanced reaction rate and retention of stereochemistry.[6]

The Intramolecular Pathway

In the case of this compound, the chlorine atom can act as an internal nucleophile. Under appropriate conditions (e.g., with a Lewis acid or a soft nucleophile that can interact with the chlorine), the lone pair of electrons on the chlorine can attack the carbon atom bearing the ether oxygen, leading to the displacement of the trityl ether as a leaving group. This results in the formation of a cyclic chloronium ion intermediate.

Caption: Proposed mechanism for deprotection via anchimeric assistance.

This intramolecular cyclization is a key feature that distinguishes the this compound from standard trityl ethers. The formation of a five-membered ring is kinetically favored.

Causality Behind Experimental Choices

The choice of conditions to trigger this alternative deprotection is critical.

-

Lewis Acids: A mild Lewis acid could coordinate to the ether oxygen, making it a better leaving group and facilitating the intramolecular attack by the chlorine.

-

Soft Nucleophiles: Reagents that have a high affinity for chlorine could also initiate the process by interacting with the chloro group, thereby promoting the cyclization.

-

Solvent: A polar, non-nucleophilic solvent would be ideal to support the formation of the charged chloronium intermediate.

Practical Applications and Considerations

The dual deprotection capability of the this compound provides a powerful tool for orthogonal protection strategies.

| Deprotection Method | Reagents | Conditions | Substrate Compatibility |

| Acidic Cleavage | TFA, Formic Acid, Acetic Acid | Room Temperature | Sensitive to acid-labile groups (e.g., Boc, other acetals) |

| Anchimeric Assistance | Mild Lewis Acids, Soft Nucleophiles | Varies (potentially milder than strong acid) | Orthogonal to acid-labile groups |

This orthogonality allows for the selective deprotection of the this compound in the presence of other acid-sensitive protecting groups, or vice versa.

Experimental Protocol: Deprotection of a Trityl Ether under Acidic Conditions

This protocol serves as a baseline for the standard deprotection method.

| Step | Procedure |

| 1. | Dissolve the trityl-protected alcohol in dichloromethane. |

| 2. | Add a solution of formic acid (e.g., 10% v/v in dichloromethane) and stir at room temperature. |

| 3. | Monitor the reaction by TLC. |

| 4. | Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. |

| 5. | Separate the layers and extract the aqueous layer with dichloromethane. |

| 6. | Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. |

| 7. | Purify the crude product by flash column chromatography. |

Adapted from BenchChem.[3]

For the anchimeric assistance pathway, the specific conditions would need to be optimized based on the substrate and the desired outcome. A starting point for exploration could involve the use of silver salts to assist in the removal of the chloride and promote cyclization.

Conclusion

The this compound represents a sophisticated evolution of a classic protecting group. By understanding the underlying mechanistic principles of both its standard acid-catalyzed cleavage and the more nuanced deprotection via anchimeric assistance, researchers can unlock new strategic possibilities in complex molecule synthesis. The ability to selectively unmask a hydroxyl group under non-acidic conditions, while other acid-labile groups remain intact, is a significant advantage in the pursuit of efficient and elegant synthetic routes. Further exploration into the precise conditions that favor the intramolecular pathway will undoubtedly expand the utility of this versatile protecting group in the fields of drug discovery and materials science.

References

-

Anchimeric Assistance | PDF | Isomer | Chemical Reactions - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]

-

Anchimeric Assistance (Neighboring Group Participation). (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of 2-chloroethyl monomethoxytrityl ether - PrepChem.com. (n.d.). Retrieved January 20, 2026, from [Link]

-

Anchimeric Assistance | Dalal Institute. (n.d.). Retrieved January 20, 2026, from [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

30.4: Anchimeric Assistance - Chemistry LibreTexts. (2019, June 1). Retrieved January 20, 2026, from [Link]

-

Anchimeric assistance by γ-aryl groups in solvolysis of organosilicon iodides. Some remarkably large remote substituent effects - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protection of Alcohols | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved January 20, 2026, from [Link]

-

The preparation and reactions of a new glycoside: 2′-chloroethyl β-D-fructopyranoside. (n.d.). Retrieved January 20, 2026, from [Link]

-

Ether cleavage - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Alcohol Protecting Groups. (n.d.). Retrieved January 20, 2026, from [Link]

-

Bis(chloroethyl) ether - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protecting Groups For Alcohols - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

-

Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protection of OH group of alcohol. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reactivity of Bis(2-chloroethyl)ether with Different Amines - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]

-

Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

-

9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]

-

Acidic cleavage of ethers (video) | Week 3 - Khan Academy. (n.d.). Retrieved January 20, 2026, from [Link]

-

2-Bromoethyl glycosides in glycoside synthesis: preparation of glycoproteins containing alpha-L-Fuc-(1----2)-D-Gal and beta-D-Gal-(1----4)-D-GlcNAc - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved January 20, 2026, from [Link]

-

Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved January 20, 2026, from [Link]

- CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents. (n.d.).

-

Synthesis of 2,2,2-Trifluoroethyl Glucopyranoside and Mannopyranoside via Classical Fischer Glycosylation - Taylor & Francis eBooks. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Synthesis of Aryl‐β‐C‐Glycosides from Native Saccharides - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). (2020, September 2). Retrieved January 20, 2026, from [Link]

-

2-Chloroethyl Ethyl Ether - Mallak Specialties Pvt Ltd. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]

Spectroscopic Data Interpretation for 2-Chloroethyl Trityl Ether: A Technical Guide

This guide provides an in-depth analysis of the expected spectroscopic data for 2-chloroethyl trityl ether, a compound of interest in synthetic chemistry, particularly as a protecting group. Due to the limited availability of direct experimental spectra in public databases, this document synthesizes predictive interpretations based on the well-established spectroscopic characteristics of its constituent moieties: the trityl (triphenylmethyl) group and the 2-chloroethyl group. This approach, grounded in the principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this molecule.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools in modern chemistry, providing detailed information about molecular structure, functional groups, and connectivity. For a molecule like this compound, a multi-technique approach is essential for unambiguous identification.

-

¹H and ¹³C NMR spectroscopy reveal the chemical environment of hydrogen and carbon atoms, respectively, allowing for the mapping of the molecular skeleton.

-

IR spectroscopy identifies the presence of specific functional groups through their characteristic vibrational frequencies.

-

Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering clues to the molecule's overall structure and stability of its fragments.

This guide will systematically explore the predicted spectroscopic signature of this compound for each of these techniques.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the numerous aromatic protons of the trityl group, with two distinct triplets corresponding to the methylene protons of the 2-chloroethyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.50 | Multiplet | 15H | Aromatic protons (Trityl) | The three phenyl rings of the trityl group contain 15 protons in slightly different chemical environments, leading to a complex multiplet in the aromatic region. |

| ~ 3.70 - 3.80 | Triplet | 2H | -O-CH₂- | These protons are adjacent to the ether oxygen, which is an electron-withdrawing group, causing a downfield shift. They are coupled to the adjacent -CH₂-Cl protons, resulting in a triplet. |

| ~ 3.40 - 3.50 | Triplet | 2H | -CH₂-Cl | These protons are adjacent to the electronegative chlorine atom, leading to a downfield shift, though slightly less than the protons next to the oxygen. They are coupled to the -O-CH₂- protons, resulting in a triplet. |

Causality in Experimental Choices: When preparing a sample for ¹H NMR, the choice of solvent is critical. A deuterated solvent that does not contain protons in the regions of interest, such as deuterated chloroform (CDCl₃), is typically used. The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing peak broadening.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The trityl group will show several signals in the aromatic region, while the 2-chloroethyl group will exhibit two distinct signals in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 144 | Quaternary Aromatic Carbon (Trityl, C-ipso) | The three carbons of the phenyl rings directly attached to the central quaternary carbon. |

| ~ 128 - 130 | Aromatic CH (Trityl) | The ortho, meta, and para carbons of the three phenyl rings will have slightly different chemical shifts, resulting in multiple peaks in this range. |